Fmoc-Asp(ODmab)-OH

Übersicht

Beschreibung

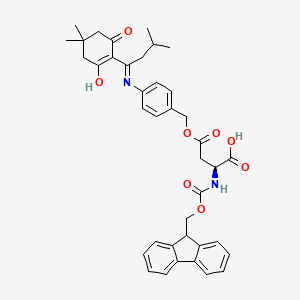

Fmoc-Asp(ODmab)-OH, or Fmoc-ODmab-Aspartic Acid, is an unnatural amino acid derivative commonly used in peptide synthesis. It is a versatile building block for peptide synthesis, with applications ranging from drug discovery to protein engineering. Fmoc-ODmab-Aspartic Acid is a highly reactive chemical reagent, which is used in a variety of synthetic methods such as solid-phase peptide synthesis (SPPS) and chemical ligation. It has a wide range of uses in biochemistry and molecular biology.

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclic Antibacterial Peptides : Fmoc-Asp(ODmab)-OH was used for the efficient synthesis of a 29-mer cyclic antibacterial peptide. The linear peptide was assembled using standard Fmoc chemistry, and intramolecular cyclization was enabled after selective deprotection of the Asp α-carboxy group (Cudic, Wade, & Otvos, 2000).

Study on Side Reactions in Cyclic Peptide Synthesis : An investigation into the side reactions during the synthesis of cyclic peptides utilizing this compound was conducted. This study identified several side-products and elucidated their structures through mass spectrometry analysis (Medzihradszky et al., 2004).

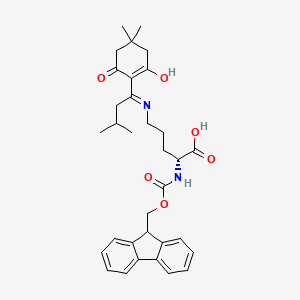

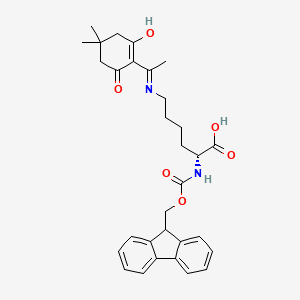

Development of a New Carboxy-Protecting Group : Research on 4{N-[1-(4, 4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (ODmab) as a new carboxy-protecting group was reported. This group can be used with Fmoc-But peptide chemistry and is removable with hydrazine·H2O-DMF (Chan, Bycroft, Evans, & White, 1995).

Synthesis of Glycosylated Amyloidogenic Peptides : The utility of this compound was illustrated in synthesizing a glycosylated amyloidogenic peptide representing a fragment of the mouse prion protein (Bosques, Tai, & Imperiali, 2001).

Investigation of Aspartimide Formation in Peptide Synthesis : Studies have been conducted on the aspartimide problem in Fmoc-based solid-phase peptide synthesis using Dmab to protect the side chain of aspartic acid (Ruczyński, Lewandowska, Mucha, & Rekowski, 2008).

Synthesis of Chlorofusin Peptide : Fmoc-Asp(ODmab) was used in the solid-phase synthesis of the chlorofusin peptide, an inhibitor of p53-MDM2 interactions (Malkinson et al., 2003).

Development of Peptide-Based Hydrogels : The compound was utilized in the formation of dipeptide hydrogels, demonstrating its potential in cell culture applications (Liyanage et al., 2015).

Wirkmechanismus

Target of Action

Fmoc-Asp(ODmab)-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids in a peptide chain that are undergoing solid-phase peptide synthesis .

Mode of Action

This compound is a quasi-orthogonally-protected Asp derivative . The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes this compound an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .

Biochemical Pathways

This compound plays a crucial role in the synthesis of side-chain to side-chain lactam bridged peptides . The combination of Lys (ivDde) and Asp (ODmab) is particularly advantageous since both side-chains can be simultaneously unmasked in a single step .

Pharmacokinetics

Its solubility in dmf is an important factor for its use in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the formation of cyclic peptides . These peptides have various applications in biological research and drug development.

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, it is recommended to store the compound at temperatures between -15°C and -25°C .

Eigenschaften

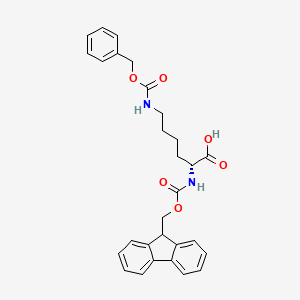

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,45,46)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOFMGBIWZZRKU-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681027 | |

| Record name | (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269066-08-2 | |

| Record name | (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

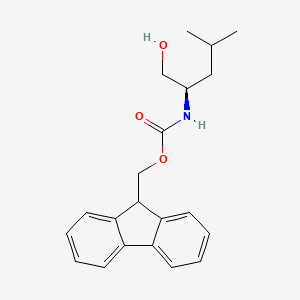

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

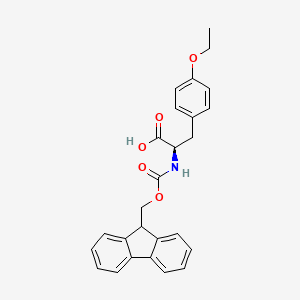

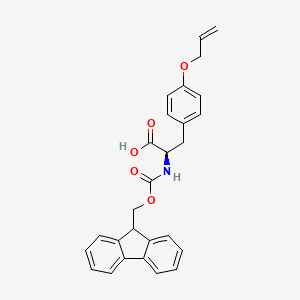

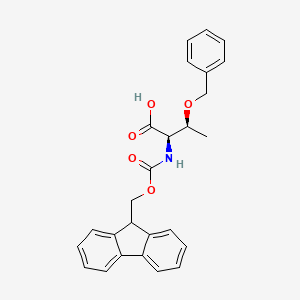

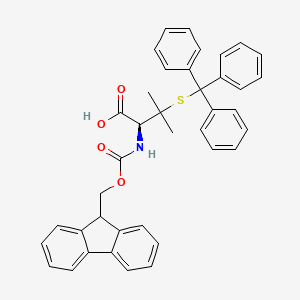

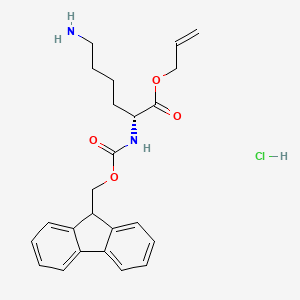

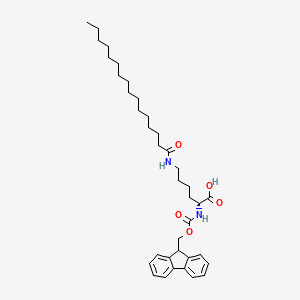

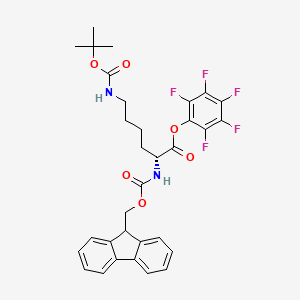

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.